Cas no 1955515-62-4 (2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride)

2-(1-Methylpiperidin-4-yl)oxyacetic acid hydrochloride is a chemically synthesized compound featuring a piperidine core functionalized with a methyl group and an acetic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for various research and pharmaceutical applications. Its structural characteristics, including the ether linkage and carboxyl group, allow for versatile reactivity, particularly in medicinal chemistry for the development of biologically active molecules. The compound’s well-defined purity and consistent composition ensure reliability in synthetic pathways. It serves as a valuable intermediate in the preparation of potential therapeutic agents, particularly those targeting neurological or metabolic pathways.
2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride structure
1955515-62-4 structure
商品名:2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride
CAS番号:1955515-62-4
MF:C8H16ClNO3
メガワット:209.670541763306
MDL:MFCD16652929
CID:4631291
PubChem ID:122236319

2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
    • 2-(1-methylpiperidin-4-yl)oxyacetic acid;hydrochloride
    • 2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride
    • MDL: MFCD16652929
    • インチ: 1S/C8H15NO3.ClH/c1-9-4-2-7(3-5-9)12-6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
    • InChIKey: IPOJANCGFOWVAA-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(CC(=O)O)C1CCN(C)CC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • トポロジー分子極性表面積: 49.8

2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-237224-1.0g
2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
1955515-62-4 95.0%
1.0g
$428.0 2025-02-20
Enamine
EN300-237224-10.0g
2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
1955515-62-4 95.0%
10.0g
$1839.0 2025-02-20
Enamine
EN300-237224-0.25g
2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
1955515-62-4 95.0%
0.25g
$172.0 2025-02-20
Enamine
EN300-237224-1g
2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
1955515-62-4 95%
1g
$656.0 2023-09-15
1PlusChem
1P01AR60-1g
2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride
1955515-62-4 95%
1g
$764.00 2025-03-19
A2B Chem LLC
AV80584-2.5g
2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
1955515-62-4 95%
2.5g
$1487.00 2024-04-20
1PlusChem
1P01AR60-250mg
2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride
1955515-62-4 95%
250mg
$395.00 2025-03-19
1PlusChem
1P01AR60-2.5g
2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
1955515-62-4 95%
2.5g
$1767.00 2024-06-17
A2B Chem LLC
AV80584-50mg
2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
1955515-62-4 95%
50mg
$197.00 2024-04-20
A2B Chem LLC
AV80584-250mg
2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
1955515-62-4 95%
250mg
$377.00 2024-04-20

2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride 関連文献

2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochlorideに関する追加情報

2-(1-Methylpiperidin-4-yl)oxyacetic Acid Hydrochloride: A Comprehensive Overview

The compound with CAS No. 1955515-62-4, commonly referred to as 2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a piperidine ring, a methyl group, and an acetic acid moiety, all of which contribute to its distinctive chemical characteristics.

Recent studies have highlighted the importance of 2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride in various biochemical pathways. Researchers have explored its role in enzyme inhibition, particularly in the context of kinases and proteases, which are critical targets in the treatment of diseases such as cancer and inflammatory disorders. The hydrochloride salt form of this compound enhances its solubility, making it more amenable for pharmacological studies and potential therapeutic applications.

The synthesis of 2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride involves a multi-step process that includes nucleophilic substitution and acid-base reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the purity and structural integrity of the compound. These methods are essential for maintaining the quality of the compound during both laboratory synthesis and large-scale production.

In terms of pharmacokinetics, 2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride exhibits favorable absorption profiles, which are crucial for its efficacy as a potential drug candidate. Preclinical studies have demonstrated that the compound has a relatively long half-life, allowing for less frequent dosing regimens. Additionally, its bioavailability is enhanced by its ability to permeate cellular membranes efficiently, making it a promising candidate for targeted drug delivery systems.

The therapeutic potential of 2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride lies in its ability to modulate key cellular signaling pathways. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are often overexpressed in cancer cells. This inhibition can lead to apoptosis in malignant cells while sparing healthy tissue, thereby reducing the side effects associated with conventional chemotherapy.

Moreover, 2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride has demonstrated anti-inflammatory properties in experimental models. Its ability to suppress cytokine production and reduce oxidative stress makes it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. These findings underscore the versatility of this compound in addressing diverse pathological processes.

Recent advancements in computational chemistry have further elucidated the molecular interactions of 2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride with its target proteins. Molecular docking studies have revealed that the compound binds effectively to specific pockets on enzyme surfaces, enhancing its inhibitory activity. Such insights are invaluable for optimizing drug design and improving therapeutic outcomes.

In conclusion, 2-(1-methylpiperidin-4-yl)oxyacetic acid hydrochloride represents a significant advancement in chemical research with promising applications in medicine. Its unique structure, favorable pharmacokinetics, and diverse biological activities position it as a valuable tool in the development of novel therapeutics. As research continues to uncover new insights into its mechanisms of action, this compound is likely to play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
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